4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile
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Overview
Description
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile is a complex organic compound that features a benzonitrile group, a triazole ring, and a sulfanyl-ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate halide.
Ethoxy Linkage Formation: The ethoxy group is attached through an etherification reaction, often using an alcohol and an alkyl halide in the presence of a base.
Final Coupling with Benzonitrile: The final step involves coupling the synthesized intermediate with benzonitrile under conditions that promote nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The triazole ring and benzonitrile group are often involved in interactions with biological targets, while the sulfanyl-ethoxy linkage can influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile Derivatives: Compounds like 2-(4-methylphenyl)benzonitrile share the benzonitrile core but lack the triazole and sulfanyl-ethoxy groups.
Triazole Compounds: 1,2,4-Triazole derivatives are similar in having the triazole ring but differ in other substituents.
Sulfanyl-Ethoxy Compounds: Compounds with sulfanyl-ethoxy linkages but different aromatic groups.
Uniqueness
4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile is unique due to its combination of a benzonitrile group, a triazole ring, and a sulfanyl-ethoxy linkage. This combination imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C19H18N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile |
InChI |
InChI=1S/C19H18N4OS/c1-14-4-3-5-17(12-14)23-15(2)21-22-19(23)25-11-10-24-18-8-6-16(13-20)7-9-18/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
LRXVGVXPWAXDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCCOC3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
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